2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{3-BENZYL-8-METHOXY-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{3-BENZYL-8-METHOXY-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, starting from the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with various substituents, including the benzyl, methoxy, and methyl groups.
Coupling Reactions: The functionalized indole is coupled with other reactants to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
2-{3-BENZYL-8-METHOXY-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development.
Mechanism of Action
The mechanism of action of 2-{3-BENZYL-8-METHOXY-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{3-BENZYL-8-METHOXY-5-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE include other indole derivatives with similar structures. These compounds share common features, such as the indole core, but differ in their substituents, leading to variations in their biological activities and applications. Examples of similar compounds include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C29H28N4O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxopyrimido[5,4-b]indol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-9-8-10-19(2)25(18)30-24(34)17-32-26-22-15-21(37-4)13-14-23(22)31(3)27(26)28(35)33(29(32)36)16-20-11-6-5-7-12-20/h5-15H,16-17H2,1-4H3,(H,30,34) |
InChI Key |
IWUUQOUKTRMKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C |
Origin of Product |
United States |
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